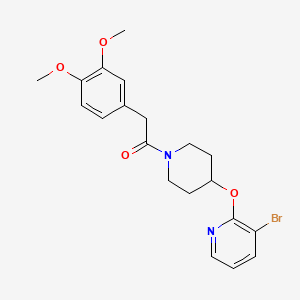

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone

Description

The compound 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone features a piperidine core substituted with a 3-bromopyridinyloxy group at the 4-position and a 3,4-dimethoxyphenylacetyl moiety.

Properties

IUPAC Name |

1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23BrN2O4/c1-25-17-6-5-14(12-18(17)26-2)13-19(24)23-10-7-15(8-11-23)27-20-16(21)4-3-9-22-20/h3-6,9,12,15H,7-8,10-11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBSKDEIUBIQDHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Bromopyridine Intermediate: This step involves the bromination of pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Coupling with Piperidine: The bromopyridine intermediate is then reacted with piperidine in the presence of a base such as potassium carbonate (K2CO3) to form the piperidinyl-pyridine intermediate.

Attachment of the Dimethoxyphenyl Group: The final step involves the coupling of the piperidinyl-pyridine intermediate with 3,4-dimethoxybenzaldehyde under reductive amination conditions using a reducing agent like sodium triacetoxyborohydride (STAB).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues with Piperidine and Ethanone Moieties

Vandetanib Derivatives (Nitroimidazole-Containing Compounds)

Compounds from and share a piperidine-ethanone backbone but incorporate nitroimidazole groups and quinazoline-based substituents. For example:

Key Differences :

- The target compound lacks the quinazoline and nitroimidazole groups present in Vandetanib derivatives, which are critical for kinase inhibition .

- The 3,4-dimethoxyphenyl group in the target compound may enhance lipophilicity compared to nitroimidazole-containing analogs, affecting membrane permeability .

Bromophenyl-Piperidine Ethanones

and describe compounds with bromophenyl and piperidine-ethanone structures:

Key Differences :

- The trifluoroacetyl group in ’s compound increases metabolic stability compared to the target’s methoxy groups .

Functional Group Impact on Bioactivity

Antioxidant and Antimicrobial Activity

highlights pyridin-2(1H)-one derivatives with 3,4-dimethoxyphenyl groups:

Key Insight :

The 3,4-dimethoxyphenyl group in both compounds may contribute to radical scavenging, but the target’s bromopyridine could reduce antioxidant efficacy compared to hydroxylated analogs .

Radiolabeled Piperidine Derivatives

and discuss radiolabeled piperidine-ethanones for oxytocin receptor imaging:

| Compound (Source) | Substituents | Application |

|---|---|---|

| Target Compound | Non-radiolabeled | Potential kinase/neurotransmitter targeting |

| [18F]3 () | 18F-fluoroethoxy, methylsulfonylpiperidine | PET imaging probes |

Key Insight: The target compound’s bromine atom could allow radioisotope substitution (e.g., 76Br or 124I) for diagnostic applications, akin to ’s fluorinated derivatives .

Biological Activity

The compound 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic potential, and relevant research findings.

Structural Characteristics

This compound features a complex structure that includes:

- Bromopyridine moiety : Contributes to its electronic properties and potential interactions with biological targets.

- Piperidine ring : Known for its role in pharmacological activity.

- Dimethoxyphenyl group : May enhance lipophilicity and influence receptor binding.

Structural Formula

The structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the bromopyridine group is associated with enhanced activity against various pathogens. For instance, derivatives of bromopyridine have shown significant antibacterial effects against Staphylococcus aureus and Escherichia coli .

Antitumor Properties

The compound's structural features suggest potential antitumor activity. Studies on related piperidine derivatives have demonstrated cytotoxic effects on cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve apoptosis induction through mitochondrial pathways .

Anti-inflammatory Effects

Compounds with similar functional groups have been investigated for anti-inflammatory properties. The dimethoxyphenyl group may play a role in modulating inflammatory pathways, potentially by inhibiting pro-inflammatory cytokines .

The biological activity of This compound is thought to involve multiple mechanisms:

- Receptor Binding : The compound may interact with specific receptors, modulating their activity.

- Enzyme Inhibition : It could inhibit key enzymes involved in disease pathways, such as those in cancer metabolism or inflammatory responses.

- Cell Signaling Modulation : Altering cell signaling pathways can lead to changes in cell proliferation and survival.

In Vitro Studies

In vitro studies have shown that the compound exhibits significant cytotoxicity against various cancer cell lines:

These results indicate a promising profile for further development as an anticancer agent.

In Vivo Studies

Preliminary animal studies have shown that similar compounds can reduce tumor growth in xenograft models. The administration of these compounds led to a significant decrease in tumor volume compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.